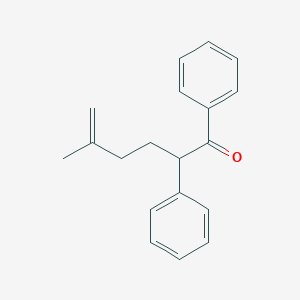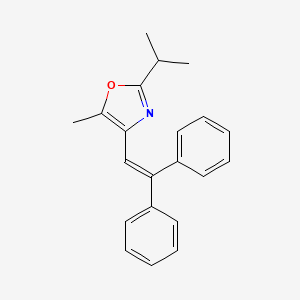
Ethyl(dihydroxy)methylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(dihydroxy)methylammonium bromide is a chemical compound with the molecular formula C₃H₁₀BrNO₂. It is a quaternary ammonium salt that features an ethyl group, two hydroxyl groups, and a methyl group attached to the nitrogen atom, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(dihydroxy)methylammonium bromide typically involves the quaternization of ethylamine with formaldehyde and hydrobromic acid. The reaction proceeds as follows:
- Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
- The resulting ethyl(dihydroxy)methylamine is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and purity of the final product .
化学反应分析
Types of Reactions: Ethyl(dihydroxy)methylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl(methyl)amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed:
Oxidation: Formation of ethyl(dihydroxy)methylketone.
Reduction: Formation of ethyl(methyl)amine.
Substitution: Formation of ethyl(dihydroxy)methylammonium chloride or iodide.
科学研究应用
Ethyl(dihydroxy)methylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds
作用机制
The mechanism of action of ethyl(dihydroxy)methylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets and pathways involved include membrane phospholipids and protein active sites .
相似化合物的比较
Methylammonium Bromide: Similar in structure but with a methyl group instead of an ethyl group.
Formamidinium Bromide: Contains a formamidinium cation instead of an ethyl(dihydroxy)methylammonium cation.
Guanidinium Bromide: Features a guanidinium cation, which has different chemical properties and applications.
Uniqueness: Ethyl(dihydroxy)methylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and its potential antimicrobial properties set it apart from other similar compounds .
属性
CAS 编号 |
828258-70-4 |
|---|---|
分子式 |
C3H10BrNO2 |
分子量 |
172.02 g/mol |
IUPAC 名称 |
ethyl-dihydroxy-methylazanium;bromide |
InChI |
InChI=1S/C3H10NO2.BrH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MPUVIEGJZFVRLA-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


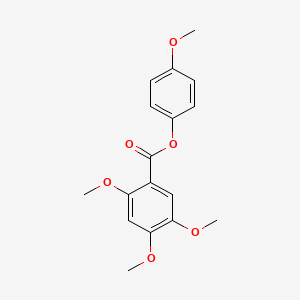
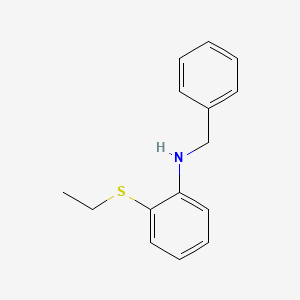
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
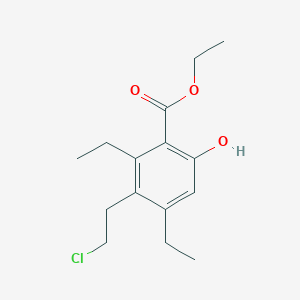
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
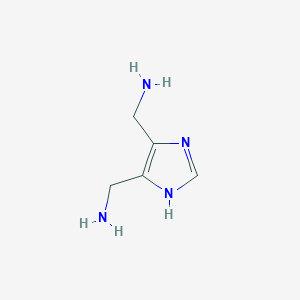
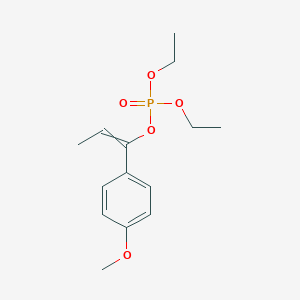

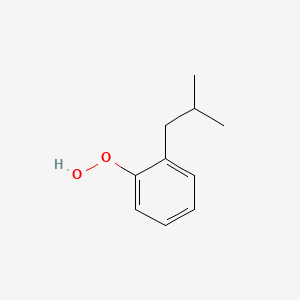
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

